Clorprenaline hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO.ClH/c1-8(2)13-7-11(14)9-5-3-4-6-10(9)12;/h3-6,8,11,13-14H,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCPUCRSKRHVAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC=CC=C1Cl)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3811-25-4 (Parent) | |
| Record name | Clorprenaline hydrochloride anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006933900 | |
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DSSTOX Substance ID |
DTXSID5046699 | |
| Record name | Clorprenaline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6933-90-0 | |
| Record name | Benzenemethanol, 2-chloro-α-[[(1-methylethyl)amino]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6933-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Clorprenaline hydrochloride anhydrous | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006933900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | clorprenaline hydrochloride | |
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| Record name | Clorprenaline hydrochloride | |
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| Record name | 2-chloro-α-[(isopropylamino)methyl]benzyl alcohol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | CLORPRENALINE HYDROCHLORIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H34A8V28IT | |
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This Looks Like a Robust and Comprehensive Academic Outline, Strictly Adhering to the Exclusion Criteria.1. Historical Trajectories and Conceptual Frameworks in Clorprenaline Hydrochloride Research
Evolution of Scientific Inquiry on Clorprenaline (B1201906) Hydrochloride
The scientific journey of Clorprenaline hydrochloride, also known by the name isoprophenamine, began in the mid-20th century. wikipedia.org The initial impetus for its investigation stemmed from the broader quest for effective bronchodilators to manage respiratory ailments. Early research was primarily centered on synthesizing and characterizing new compounds with potential therapeutic benefits for conditions like asthma and bronchitis. syinnovation.co.krnih.gov The first description of Clorprenaline in scientific literature dates back to 1956. wikipedia.org Over the decades, the focus of inquiry has expanded from basic pharmacological action to more nuanced investigations, including its mechanism of action at the molecular level, stereoselective synthesis, and the development of advanced analytical methods for its detection. nih.govresearchgate.netchrom-china.com
Pharmacological Classification and Contextualization within Beta-Adrenergic Agonist Research
This compound is pharmacologically classified as a beta-2 adrenergic receptor agonist. nih.govmedchemexpress.comselleckchem.com This places it within a large and extensively studied class of drugs that mimic the effects of stimulating postganglionic adrenergic sympathetic nerves. nih.gov The research on beta-adrenergic agonists has evolved significantly, moving from non-selective agents to more selective compounds that target specific receptor subtypes. Clorprenaline is considered a selective beta-2 agonist, meaning it primarily acts on the beta-2 adrenergic receptors located in the smooth muscles of the bronchial passages. nih.govpatsnap.com This selectivity is a key aspect of its pharmacological profile, as it leads to the desired bronchodilation with potentially fewer side effects associated with the stimulation of other beta-receptor subtypes in the heart. nih.gov Its development and study are therefore intrinsically linked to the broader understanding of the adrenergic system and the quest for receptor-specific therapeutic agents.
Historical Discoveries and Foundational Studies Pertaining to this compound Activity
Foundational studies in the 1950s and 1960s were instrumental in elucidating the primary pharmacological activity of this compound. Initial research demonstrated its efficacy as a bronchodilator. wikipedia.orgsyinnovation.co.kr These early investigations often involved comparative studies with other sympathomimetic amines to gauge its potency and duration of action. For instance, research compared its effects to those of isoproterenol (B85558) and salbutamol (B1663637). nih.gov
The core mechanism of action was identified as the stimulation of beta-2 adrenergic receptors. syinnovation.co.krnih.gov This stimulation triggers a cascade of intracellular events, starting with the activation of adenyl cyclase. nih.govpatsnap.com This enzyme catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). nih.govpatsnap.com The subsequent increase in intracellular cAMP levels leads to the relaxation of bronchial smooth muscle, resulting in bronchodilation and improved airflow. nih.govpatsnap.com Some studies also suggested that Clorprenaline may inhibit the release of inflammatory mediators from mast cells. patsnap.com
Table 1: Foundational Research on this compound Activity
| Study Focus | Key Findings | References |
|---|---|---|
| Initial Pharmacological Action | Demonstrated bronchodilator effects. | wikipedia.orgsyinnovation.co.kr |
| Comparative Efficacy | Compared potency and duration of action to other bronchodilators like isoproterenol and salbutamol. | nih.gov |
| Mechanism of Action | Identified as a beta-2 adrenergic receptor agonist that increases intracellular cAMP. | nih.govpatsnap.com |
| Anti-inflammatory Properties | Suggested inhibition of mediator release from mast cells. | patsnap.com |
Contemporary Research Paradigms and Unanswered Questions
Modern research on this compound has diversified significantly. A major area of focus has been the development of stereoselective synthesis methods. researchgate.net Since drug enantiomers can have different pharmacological activities, producing enantiomerically pure forms of Clorprenaline is of great interest. chrom-china.comgoogle.com
Another significant avenue of contemporary research involves the development of highly sensitive and selective analytical methods for detecting Clorprenaline. nih.govtandfonline.com This is driven in part by concerns over its illicit use as a growth promoter in livestock. researchgate.netplos.org Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and immunochromatographic assays have been developed for this purpose. tandfonline.comresearchgate.net
Furthermore, recent studies have explored novel applications and properties of Clorprenaline. For example, its potential as an agri-bactericide has been investigated. nih.gov
Despite the extensive research, some questions remain. The full spectrum of its long-term effects and potential off-target interactions are areas that could benefit from further investigation. Additionally, exploring the therapeutic potential of its individual enantiomers in greater detail presents a promising area for future research.
Table 2: Contemporary Research Areas for this compound
| Research Area | Description | References |
|---|---|---|
| Stereoselective Synthesis | Development of methods to produce enantiomerically pure (R)- and (S)-Clorprenaline. | researchgate.netchrom-china.comgoogle.com |
| Advanced Analytical Detection | Creation of sensitive methods like LC-MS/MS and immunoassays for detection in various matrices. | nih.govtandfonline.comresearchgate.net |
| Illicit Use Monitoring | Research focused on detecting Clorprenaline used as an illegal growth promoter in animals. | researchgate.netplos.org |
| Novel Applications | Exploration of new potential uses, such as in agriculture as a bactericide. | nih.gov |
Molecular and Cellular Mechanisms of Action of Clorprenaline Hydrochloride
Beta-2 Adrenergic Receptor Agonism and Binding Kinetics
Clorprenaline (B1201906) hydrochloride is classified as a beta-2 adrenergic receptor agonist. nih.govmedchemexpress.comselleckchem.com This means it selectively binds to and activates beta-2 adrenergic receptors, which are G protein-coupled receptors (GPCRs) predominantly found on the surface of smooth muscle cells, particularly in the bronchioles of the lungs. nih.govcvpharmacology.com
Receptor Subtype Selectivity and Affinity Profiling
While Clorprenaline is recognized for its beta-2 adrenergic agonist activity, the quantitative specifics of its binding affinity and selectivity for different adrenergic receptor subtypes (e.g., β1, β2, α1, α2) are not extensively detailed in publicly available literature. However, some studies provide comparative insights. For instance, research comparing it to other compounds has suggested that its selectivity for the beta-2 receptor may be less pronounced than that of newer agents. One study concluded that the compound C-78 exhibits greater beta-2 receptor selectivity than isoproterenol (B85558), salbutamol (B1663637), and clorprenaline, implying that clorprenaline's selectivity is not absolute. nih.gov
Affinity constants (Ki) are crucial for quantifying the binding strength of a ligand to a receptor. Unfortunately, specific Ki values for clorprenaline across a panel of adrenergic receptors are not readily found in the searched literature. For context, the affinity of various ligands for beta-adrenergic receptors can be compared using data from studies on other compounds.
Table 1: General Adrenergic Receptor Ligand Affinities (for illustrative purposes)
| Ligand | Receptor Subtype | Affinity (Ki in nM) |
| Isoproterenol | β1 | Variable |
| β2 | Variable | |
| Norepinephrine | β1 | ~330 |
| α1 | ~56 | |
| α2 | ~740 | |
| Zenidolol (ICI-118551) | β2 | 0.7 |
| β1 | 49.5 | |
| β3 | 611 |
This table provides examples of affinity values for other adrenergic ligands to illustrate the concept of receptor selectivity and is not representative of Clorprenaline's specific affinities.
Ligand-Receptor Interaction Dynamics and Conformational Changes
The binding of an agonist like Clorprenaline to the beta-2 adrenergic receptor is a dynamic process that induces significant conformational changes in the receptor protein. nih.govnih.gov These changes are fundamental to the initiation of downstream signaling. Upon binding, the agonist stabilizes an active conformation of the receptor. This process involves intricate interactions between the ligand and specific amino acid residues within the receptor's binding pocket. plos.org
While detailed molecular dynamics simulations specific to Clorprenaline's interaction with the beta-2 adrenergic receptor are not available in the searched results, studies on other beta-agonists like isoproterenol reveal that the binding process can involve internal water molecules and lead to rearrangements of the extracellular loops and transmembrane helices of the receptor. plos.org These conformational shifts are critical for the subsequent coupling of the receptor to its intracellular signaling partners. nih.gov Interestingly, one study using affinity chromatography suggested that Clorprenaline, along with clenbuterol (B1669167) and bambuterol, may have at least two types of binding sites on the immobilized β2-adrenoceptor, a small population of high-affinity sites and a larger population of weaker sites. doi.org
Intracellular Signal Transduction Cascades
The activation of the beta-2 adrenergic receptor by Clorprenaline hydrochloride triggers a well-defined intracellular signaling cascade. nih.govpatsnap.com This pathway is central to the physiological effects of all beta-2 agonists.
Adenylate Cyclase Activation and Cyclic AMP (cAMP) Generation
Upon agonist binding and receptor activation, the beta-2 adrenergic receptor couples to a stimulatory G protein (Gs). cvpharmacology.com This interaction causes the Gs protein to release its bound guanosine (B1672433) diphosphate (B83284) (GDP) and bind guanosine triphosphate (GTP), leading to the dissociation of its α-subunit (Gαs). The activated Gαs subunit then stimulates the membrane-bound enzyme adenylate cyclase. nih.gov Adenylate cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to the second messenger, cyclic adenosine monophosphate (cAMP). nih.govpatsnap.com This leads to a rapid increase in the intracellular concentration of cAMP.
Protein Kinase A (PKA) Activation and Downstream Phosphorylation Events
The elevated levels of intracellular cAMP serve to activate Protein Kinase A (PKA), also known as cAMP-dependent protein kinase. patsnap.com PKA is a holoenzyme consisting of two regulatory subunits and two catalytic subunits. The binding of cAMP to the regulatory subunits causes a conformational change that releases the active catalytic subunits. ahajournals.org These catalytic subunits are then free to phosphorylate various downstream protein substrates on serine and threonine residues. mdpi.com This phosphorylation is a key mechanism for altering the function of target proteins and propagating the signal throughout the cell. The specificity of PKA signaling is partly maintained by A-kinase anchoring proteins (AKAPs), which tether PKA to specific subcellular locations near its substrates, such as ion channels. ahajournals.org
Regulation of Ion Channels and Intracellular Calcium Flux
The activation of PKA by the Clorprenaline-induced cAMP surge has significant effects on the activity of various ion channels, which in turn modulates intracellular calcium (Ca2+) levels. nih.govnih.gov In bronchial smooth muscle cells, the primary effect that leads to relaxation is a decrease in intracellular Ca2+ concentration.
PKA activation leads to the phosphorylation of several target proteins that influence calcium homeostasis. This includes the phosphorylation and subsequent inhibition of myosin light chain kinase, an enzyme crucial for smooth muscle contraction. cvpharmacology.com Furthermore, PKA can phosphorylate and modulate the activity of ion channels that control Ca2+ influx and efflux.
Specifically, in the context of smooth muscle relaxation, beta-2 adrenergic stimulation is known to:
Inhibit L-type calcium channels: PKA-mediated phosphorylation can lead to the inhibition of L-type Ca2+ channels, reducing the influx of extracellular calcium into the cell. elifesciences.orgelifesciences.org
Activate potassium channels: PKA can phosphorylate and open certain types of potassium (K+) channels. The resulting efflux of K+ ions leads to hyperpolarization of the cell membrane, which further decreases the likelihood of voltage-gated Ca2+ channels opening. sigmaaldrich.com
The net effect of these phosphorylation events is a reduction in the concentration of free intracellular Ca2+, leading to the relaxation of bronchial smooth muscle and the bronchodilatory effect characteristic of this compound. nih.gov
Downstream Cellular and Physiological Effects
The elevation of intracellular cAMP initiated by this compound leads to significant physiological responses, primarily affecting smooth muscle tissues.
Bronchial Smooth Muscle Relaxation Mechanisms
The principal therapeutic effect of clorprenaline is the relaxation of bronchial smooth muscle, which results in bronchodilation and improved airflow. nih.govpatsnap.combioscience.co.uk The increased cAMP levels in airway smooth muscle cells activate Protein Kinase A (PKA). patsnap.comjci.org PKA then phosphorylates multiple intracellular proteins, which collectively lead to a reduction in intracellular calcium levels and decreased sensitivity of the muscle's contractile machinery. jci.orgwikipedia.org
The key mechanisms involved in this process include:
Inhibition of Myosin Light Chain Kinase (MLCK): PKA phosphorylates and inhibits MLCK, an enzyme essential for initiating muscle contraction. atsjournals.org
Reduced Intracellular Calcium: PKA activation leads to decreased intracellular calcium concentrations. jci.orgwikipedia.org
Potassium Channel Activation: β2-agonists can also open large conductance calcium-activated potassium channels, which hyperpolarizes the airway smooth muscle cells, further contributing to relaxation. wikipedia.orgatsjournals.org
These actions work in concert to relax the airway smooth muscle, alleviating the bronchoconstriction characteristic of asthma and other obstructive pulmonary diseases. frontiersin.org
Modulation of Inflammatory Mediator Release (e.g., Histamine (B1213489), Leukotrienes)
Beyond its direct bronchodilator effects, this compound also exhibits anti-inflammatory properties by modulating the release of mediators from inflammatory cells like mast cells. patsnap.combioscience.co.uk This effect is also mediated by the activation of β2-adrenergic receptors and the subsequent rise in intracellular cAMP. patsnap.combioscience.co.uk By stabilizing these cells, clorprenaline can inhibit the release of potent bronchoconstrictors and pro-inflammatory substances, including histamine and leukotrienes. patsnap.combioscience.co.uk While histamine release is an immediate response to allergen exposure, leukotriene production has a more delayed time course. nih.gov
Table 1: Effect of this compound on Inflammatory Mediators
| Mediator | Cellular Source (Primarily) | Effect of Clorprenaline-induced β2-Adrenergic Stimulation |
| Histamine | Mast Cells, Basophils | Inhibition of release patsnap.combioscience.co.uk |
| Leukotrienes | Mast Cells, Eosinophils, Basophils | Inhibition of release patsnap.combioscience.co.uk |
Effects on Uterine Contractility and Smooth Muscle Physiology
This compound exerts a relaxant effect on uterine smooth muscle (the myometrium), a tissue that also expresses a high density of β2-adrenergic receptors. wikipedia.orgoup.com The mechanism is analogous to that in bronchial tissue; activation of these receptors by clorprenaline increases intracellular cAMP, which activates PKA and leads to myometrial relaxation. oup.com This physiological action results in a decrease in the force and frequency of uterine contractions. karger.comanesth-pain-med.org This property has prompted research into the potential use of β2-agonists as tocolytic agents to suppress premature labor. patsnap.comoup.com Studies have shown that β-agonists can relax myometrial strips from pregnant women and that this effect is correlated with an increase in cAMP levels. karger.com
Advanced Pharmacological Investigations of Clorprenaline Hydrochloride
Mechanistic Elucidation of Bronchodilatory Efficacy
Clorprenaline (B1201906) hydrochloride's principal therapeutic effect, bronchodilation, stems from its activity as a selective beta-2 adrenergic receptor agonist. patsnap.comnih.gov These receptors are predominantly located on the smooth muscle cells of the bronchial passages. nih.gov
The mechanism of action begins with the binding of clorprenaline to these beta-2 adrenergic receptors. patsnap.comnih.gov This binding activates the enzyme adenylyl cyclase, which in turn catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). patsnap.comnih.gov The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA). patsnap.com PKA then phosphorylates various intracellular proteins, culminating in the relaxation of the bronchial smooth muscle. patsnap.comnih.gov This relaxation of the airway muscles results in bronchodilation, an increase in airflow, and the prevention of bronchospasms. nih.gov
Cardiovascular Systemic Research
While valued for its effects on the respiratory system, the cardiovascular properties of clorprenaline have also been a subject of research.
Vasoconstrictor Properties and Mechanisms
Some research indicates that clorprenaline, as an adrenergic agonist, can stimulate both alpha and beta-adrenergic receptors. ontosight.ai The stimulation of alpha-1 adrenergic receptors is primarily associated with the contraction of smooth muscles, leading to vasoconstriction in many blood vessels. wikipedia.orgwikipedia.org This action is mediated through the Gq protein-coupled receptor superfamily, which, upon activation, initiates a cascade involving phospholipase C, ultimately leading to an increase in intracellular calcium and subsequent smooth muscle contraction. wikipedia.org However, another source suggests that due to its non-selective nature, it can increase peripheral resistance, which may imply some vasoconstrictor activity. ontosight.ai
Myocardial Stimulation and Cardiac Electrophysiology Studies
Clorprenaline's effects on the heart are a critical area of investigation. As a sympathomimetic amine, it has the potential to stimulate the cardiovascular system. ontosight.ai This can lead to an increased heart rate, a pharmacological effect known as a positive chronotropic effect. wikipedia.orgpittmedcardio.com The stimulation of beta-1 adrenergic receptors in the heart is responsible for increasing both the heart rate and the force of contraction (positive inotropic effect). wikipedia.org
Cardiac electrophysiology, the study of the heart's electrical properties, is essential for understanding arrhythmias. radcliffecardiology.com Drugs that affect cardiac electrophysiology can alter the heart's rhythm. Beta-adrenergic agonists like clorprenaline can have such effects. medchemexpress.com For instance, isoproterenol (B85558), a non-selective beta-agonist, is known to have positive inotropic, chronotropic, and dromotropic (conduction velocity) effects. wikianesthesia.org While specific electrophysiology data on clorprenaline is limited in the provided results, its classification as a beta-agonist suggests a potential for similar, albeit likely less potent, effects on myocardial stimulation and cardiac electrophysiology compared to non-selective agonists.
Research into Anti-Inflammatory and Anti-Allergic Properties
Beyond its primary role as a bronchodilator, research has explored the anti-inflammatory and anti-allergic properties of clorprenaline. There is evidence that clorprenaline hydrochloride can inhibit the release of inflammatory mediators like histamine (B1213489) from mast cells. patsnap.com This action would contribute to its therapeutic effect in allergic conditions such as asthma. Some studies have noted that clorprenaline possesses anti-asthmatic and anti-inflammatory effects. Furthermore, it has been shown to have a strong anti-anaphylactic action in research models. popline.orgnih.gov This suggests a dual mechanism of action in respiratory diseases, providing both immediate relief through bronchodilation and longer-term benefits by modulating the underlying inflammatory and allergic responses. patsnap.com
Synergistic Pharmacological Interactions with Co-Administered Agents
The potential for synergistic interactions between clorprenaline and other medications commonly used in respiratory and cardiovascular medicine is an important consideration.
Other Sympathomimetic Agents: Co-administration with other sympathomimetic drugs, such as epinephrine, could lead to additive cardiovascular effects, including increased heart rate and blood pressure. patsnap.com
Beta-blockers: Beta-blockers can antagonize the bronchodilatory effects of beta-2 agonists like clorprenaline. patsnap.commedicinenet.com
Diuretics: The concurrent use of diuretics may increase the risk of hypokalemia (low potassium levels). patsnap.commedicinenet.com
Corticosteroids: Inhaled corticosteroids are often used in conjunction with beta-agonists. While corticosteroids may enhance the bronchodilatory effects, there is also a potential for increased systemic side effects. patsnap.com The metabolism of some corticosteroids can be affected by drugs that inhibit the CYP3A4 enzyme, potentially increasing their systemic exposure. nih.gov
Theophylline: While no specific interaction data with clorprenaline was found, theophylline's metabolism can be affected by other drugs, and toxicity can lead to serious cardiac and neurological side effects. medicinenet.com
Antidepressants: Monoamine oxidase inhibitors (MAOIs) and tricyclic antidepressants can amplify the cardiovascular effects of beta-adrenergic agonists. patsnap.commedicinenet.com
Comparative Pharmacological Profiling with Other Beta-Adrenergic Agonists
The pharmacological profile of clorprenaline has been compared to other beta-adrenergic agonists to understand its relative potency and effects.
In one study, the bronchodilating effect of a compound referred to as C-78 was found to be 2 to 10 times stronger than clorprenaline. popline.orgnih.gov However, C-78 was considerably weaker than the non-selective beta-agonist isoproterenol. popline.orgnih.gov A key finding was that the bronchodilating effect of C-78 was sustained for a much longer duration than that of isoproterenol and salbutamol (B1663637). popline.orgnih.gov
Isoproterenol is a potent, non-selective beta-agonist that stimulates both beta-1 and beta-2 receptors, leading to significant cardiac and bronchodilatory effects. wikianesthesia.orgwikipedia.org In contrast, salbutamol is a selective beta-2 agonist, which makes it more targeted for bronchodilation with fewer cardiac side effects. drugbank.com The comparative data suggests that clorprenaline occupies an intermediate position in terms of potency between some newer compounds and the older, non-selective beta-agonists.
Interactive Data Table: Comparative Effects of Beta-Adrenergic Agonists This table is based on general pharmacological knowledge and specific findings from the cited sources. Direct comparative values for Clorprenaline are limited.
| Feature | Clorprenaline | Isoproterenol | Salbutamol |
| Primary Receptor Target | Beta-2 selleckchem.comnih.gov | Beta-1 and Beta-2 (Non-selective) wikianesthesia.org | Beta-2 (Selective) drugbank.com |
| Bronchodilator Potency | Moderate popline.orgnih.gov | High popline.orgnih.gov | High drugbank.com |
| Cardiac Stimulation | Present, but less than non-selective agonists ontosight.ai | High wikianesthesia.org | Low to Moderate drugbank.com |
| Duration of Action | Moderate | Short popline.orgnih.gov | Short to Intermediate popline.orgnih.gov |
| Anti-inflammatory Action | Demonstrated patsnap.com | Not a primary feature | Limited |
Research into Off-Target Receptor Interactions and Their Physiological Consequences
This compound is pharmacologically classified as a β2-adrenergic receptor agonist. caymanchem.comnih.govtargetmol.com Its primary therapeutic action is derived from the targeted activation of these receptors, leading to effects such as the relaxation of bronchial smooth muscle. nih.govpatsnap.com However, like many pharmacologically active compounds, the selectivity of clorprenaline is not absolute. The investigation into its interactions with receptors other than the β2-adrenergic subtype—termed off-target interactions—is crucial for a comprehensive understanding of its pharmacological profile. These interactions can lead to a range of physiological consequences that are distinct from its intended therapeutic effects.
Research into the broader family of phenylethanolamines, to which clorprenaline belongs, indicates that cross-reactivity with other adrenergic receptor subtypes is a common characteristic. mdpi.com The physiological effects observed during clorprenaline administration, such as cardiovascular stimulation, may be explained in part by these off-target interactions. patsnap.com
The primary off-target concerns for a β2-agonist are typically its effects on β1 and β3-adrenergic receptors.
β1-Adrenergic Receptors: These receptors are predominantly located in the heart. Their stimulation leads to positive chronotropic (increased heart rate) and inotropic (increased contraction force) effects. Agonist activity at β1-receptors by a compound intended for β2-mediated bronchodilation can result in undesirable cardiovascular side effects, such as palpitations and tachycardia. patsnap.com
β3-Adrenergic Receptors: These receptors are found in various tissues, including adipose tissue and the bladder. Their activation is primarily associated with metabolic processes like lipolysis and thermogenesis. While some newer β-agonists are designed to selectively target β3 receptors, unintentional activation by a β2-agonist like clorprenaline could contribute to metabolic alterations. acs.org
Beyond the β-adrenergic receptor family, the foundational structure of clorprenaline as a 2-phenethylamine derivative suggests a potential for a wider range of off-target interactions, including α-adrenergic receptors. mdpi.com
α-Adrenergic Receptors: This group is divided into α1 and α2 subtypes, which are involved in processes such as vasoconstriction (α1) and the regulation of neurotransmitter release (α2). mdpi.com Interaction with these receptors could lead to complex cardiovascular effects, including changes in blood pressure, that are separate from the β1-mediated cardiac stimulation.
While comprehensive screening data detailing the binding affinities (e.g., Ki, EC50) of clorprenaline across a wide panel of non-adrenergic receptors are not extensively documented in publicly available literature, the potential for such interactions cannot be entirely dismissed based on its chemical structure. For instance, other phenylethylamine compounds are known to interact with dopamine (B1211576) and serotonin (B10506) transporters, although these specific interactions have not been characterized for clorprenaline. mdpi.com
The following table summarizes the potential off-target interactions of clorprenaline and their associated physiological outcomes based on the known pharmacology of the receptor subtypes.
Table 1: Potential Off-Target Receptor Interactions of Clorprenaline and Their Physiological Consequences
| Receptor Subtype | Location of Interest | Potential Interaction | Physiological Consequence |
| β1-Adrenergic | Heart | Agonist | Increased heart rate (tachycardia), increased contractility, palpitations. patsnap.com |
| β3-Adrenergic | Adipose Tissue | Agonist | Stimulation of lipolysis and thermogenesis. acs.org |
| α1-Adrenergic | Vascular Smooth Muscle | Agonist | Vasoconstriction, potential increase in blood pressure. mdpi.com |
| α2-Adrenergic | Presynaptic Nerve Terminals, CNS | Agonist | Modulation of neurotransmitter release, potential for complex central and peripheral effects. mdpi.com |
Metabolic Pathway Elucidation and Pharmacokinetic Research
Absorption and Distribution Studies in Biological Systems
Following oral administration, clorprenaline (B1201906) hydrochloride is absorbed and distributed throughout the body. While specific details on tissue distribution and concentration levels are not extensively documented in the available literature, studies on its metabolites in swine urine indicate systemic exposure after oral gavage. nih.gov The presence of metabolites in urine suggests that the compound and its byproducts are transported via the bloodstream to the kidneys for excretion. nih.govmdpi.com Further research is needed to fully elucidate the absorption kinetics and the extent of distribution into various tissues and organs.
Identification and Characterization of Metabolic Pathways
The metabolism of clorprenaline hydrochloride proceeds through Phase I and Phase II biotransformation reactions, which are common for many xenobiotics. drughunter.comnih.govmsdmanuals.com These processes aim to convert the parent drug into more water-soluble compounds, facilitating their elimination from the body. drughunter.commsdmanuals.com
Hydroxylation Processes and Metabolite Formation
The primary Phase I metabolic pathway for clorprenaline is hydroxylation. nih.govresearchgate.net This reaction involves the introduction of a hydroxyl (-OH) group onto the clorprenaline molecule, a process typically catalyzed by the cytochrome P450 enzyme system. nih.govdynamed.com This initial step increases the polarity of the compound and creates a site for subsequent conjugation reactions. nih.govmsdmanuals.com The resulting hydroxylated metabolites are significant, with studies in swine showing that hydroxylated-clorprenaline and its conjugates account for over 60% of the total mass spectrometry responses in urine, indicating this is a major metabolic route. nih.gov
Glucuronidation and Sulphate Conjugation Pathways
Following hydroxylation, the metabolites of clorprenaline undergo Phase II conjugation reactions, primarily glucuronidation and sulphate conjugation. nih.govresearchgate.net
Glucuronidation: This is a common pathway where glucuronic acid is attached to the hydroxylated metabolites. drughunter.comuomus.edu.iq This process, catalyzed by UDP-glucuronosyltransferases (UGTs), significantly increases the water solubility of the metabolites, preparing them for excretion. drughunter.com
Sulphate Conjugation: In this pathway, a sulphate group is added to the metabolites, a reaction mediated by sulfotransferases (SULTs). drughunter.comuomus.edu.iq Similar to glucuronidation, this conjugation step enhances the polarity and water solubility of the compounds, aiding in their elimination. uomus.edu.iq
Role of Specific Cytochrome P450 Enzymes in Metabolism
The initial hydroxylation of clorprenaline is carried out by Cytochrome P450 (CYP450) enzymes, a superfamily of proteins primarily found in the liver. nih.govdynamed.com While the specific CYP450 isozymes responsible for clorprenaline metabolism have not been definitively identified in the reviewed literature, the CYP1, CYP2, and CYP3 families are known to be the principal enzymes involved in the metabolism of most drugs. dynamed.commdpi.com These enzymes catalyze oxidative reactions, including the hydroxylation observed in clorprenaline's metabolic pathway. dynamed.com
Metabolite Profiling and Identification Techniques
The elucidation of clorprenaline's metabolic fate heavily relies on advanced analytical methodologies capable of separating and identifying structurally similar compounds in complex biological matrices. nuvisan.comnih.gov
Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC/Q-TOF MS) for Metabolite Detection
The combination of Ultra-Performance Liquid Chromatography (UPLC) with Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF MS) has proven to be a powerful tool for the detection and identification of clorprenaline metabolites. nih.govzjyj.org.cnwaters.com
UPLC: This technique offers high-resolution separation of compounds in a sample, which is crucial for distinguishing between the parent drug and its various metabolites. waters.com
Q-TOF MS: This mass spectrometry method provides high-resolution and accurate mass data, allowing for the determination of the elemental composition of the metabolites. zjyj.org.cn By comparing the product ions of the metabolites with those of the parent clorprenaline, researchers can elucidate the structures of the metabolites. nih.gov
In a study on swine urine, the use of UPLC/Q-TOF MS, combined with data processing techniques like extracted ion chromatography (EIC) and mass defect filtering (MDF), enabled the detection and characterization of two Phase I and seven Phase II metabolites of clorprenaline. nih.gov This comprehensive approach provides a detailed picture of the metabolic profile of the compound.
Application of Deuterium-Labeled Analogues in Metabolic Studies
The use of deuterium-labeled analogues represents a sophisticated strategy in pharmaceutical research to investigate the metabolic fate and pharmacokinetic properties of a drug. chembk.com Deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, can be selectively incorporated into a drug molecule, creating a deuterated analogue such as Clorprenaline-d6. chembk.combioscientia.de This substitution of hydrogen with deuterium can significantly influence the drug's metabolic profile due to the kinetic isotope effect. researchgate.netnih.gov
The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes, particularly cytochrome P450, to break. nih.gov This can lead to a decreased rate of biotransformation for the deuterated compound. researchgate.net By comparing the pharmacokinetic profiles of the original compound (protium analogue) and its deuterated version, researchers can gain valuable insights. A successfully designed deuterated compound may exhibit an increased area under the curve (AUC), a higher maximum concentration (Cmax), and a longer half-life. nih.gov
In the context of Clorprenaline, the application of Clorprenaline-d6 in metabolic studies would allow for:
Identification of Metabolic "Hot Spots": If deuteration at a specific position on the Clorprenaline molecule results in a significantly slower rate of metabolism compared to the non-deuterated parent drug, it indicates that this position is a primary site of enzymatic attack. nih.gov
Modulation of Pharmacokinetics: Understanding the metabolic pathways allows for the potential design of drugs with improved pharmacokinetic properties, such as reduced clearance or altered metabolic pathways, potentially leading to a more favorable therapeutic profile. bioscientia.deoaepublish.com
Elucidation of Reaction Mechanisms: The kinetic isotope effect can be used to determine rate-limiting steps in metabolic reactions, providing a deeper understanding of the biotransformation process at a molecular level. nih.gov
While specific comparative studies detailing the in-vivo metabolism of Clorprenaline versus Clorprenaline-d6 are not extensively published, the principles of deuterium substitution are well-established in drug development. nih.govnih.gov The use of Clorprenaline-d6 serves as a powerful tool for researchers to probe its metabolic vulnerabilities and understand its disposition in biological systems. chembk.com
Excretion Pathways and Mass Balance Research
Excretion and mass balance studies are fundamental to characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of a pharmaceutical compound. allucent.com A mass balance study aims to account for the total administered dose of a drug by tracking its elimination from the body through various routes, primarily urine and feces. nih.govnih.gov These studies typically use a radiolabeled version of the compound (e.g., with Carbon-14) to ensure all drug-related material is detected. pharmaron.com
For Clorprenaline, research into its metabolic fate in swine provides significant insight into its excretion pathways. A study involving the oral administration of Clorprenaline to swine revealed that the compound undergoes extensive metabolism before excretion. nih.gov Analysis of urine samples collected after administration using ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC/Q-TOF MS) identified numerous metabolites. nih.gov
The primary metabolic transformations identified were hydroxylation (Phase I metabolism) followed by glucuronidation and sulphate conjugation (Phase II metabolism). nih.gov In total, two Phase I and seven Phase II metabolites were detected in the swine urine. nih.gov This indicates that the kidneys and the urinary tract are a major route of elimination for Clorprenaline metabolites.
A key finding from the study was the relative abundance of the metabolites compared to the parent drug. The data revealed that hydroxylated-clorprenaline and its subsequent conjugates were the predominant metabolites found in the urine, with their combined mass spectrometry responses being significantly greater than that of unchanged Clorprenaline. nih.gov This suggests that very little of the drug is excreted in its original form and that metabolism is the primary clearance mechanism.
The findings from this research are summarized in the table below.
| Parameter | Finding | Source |
| Test Animal | Swine | nih.gov |
| Identified Metabolites | Two Phase I metabolitesSeven Phase II metabolites | nih.gov |
| Primary Metabolic Pathways | HydroxylationGlucuronidationSulphate Conjugation | nih.gov |
| Primary Excretion Route | Urine (for metabolites) | nih.gov |
| Major Urinary Components | Hydroxylated-clorprenaline and its conjugates | nih.gov |
These results are crucial for identifying appropriate marker residues for monitoring the use of Clorprenaline and for understanding its biological fate after administration. nih.gov A complete mass balance study, which would also involve the collection and analysis of feces, would provide a fully quantitative picture of all excretion routes. nih.govnih.gov
Toxicological Research and Preclinical Safety Profiling of Clorprenaline Hydrochloride
Developmental Toxicity Investigations in Aquatic Models
Aquatic models are valuable for screening the developmental toxicity of chemical compounds. nih.govmdpi.comnih.gov Research on clorprenaline (B1201906) hydrochloride has focused on its impact during the early life stages of zebrafish, revealing several adverse effects on development. researchgate.netresearchgate.net
Exposure of zebrafish embryos to clorprenaline hydrochloride has been shown to induce distinct morphological changes and developmental abnormalities. researchgate.netresearchgate.net Studies have reported that exposure to the compound leads to observable adverse effects on the physical development of the embryos. researchgate.net One of the noted morphological changes includes an increase in the body length of the developing zebrafish. researchgate.netresearchgate.net
Table 1: Summary of Morphological Alterations in Zebrafish Embryos Exposed to this compound
| Developmental Parameter | Observation | Reference |
|---|---|---|
| Body Length | Increased | researchgate.netresearchgate.net |
| General Morphology | Presence of unspecified morphological changes | researchgate.net |
This table is for illustrative purposes based on textual findings.
A significant finding in the developmental toxicity profile of this compound is its effect on cardiac function in zebrafish embryos. researchgate.net Exposure to the compound resulted in a high heart rate, a form of cardiac rhythm disturbance known as tachycardia. researchgate.netresearchgate.netnewportcts.com This effect is consistent with the pharmacological action of β-adrenergic agonists, which are known to influence heart rate. wikipedia.orgnih.gov
Neurotoxicity Studies and Behavioral Phenotyping
Beyond developmental toxicity, the neurotoxic potential of this compound has also been investigated, again using the zebrafish model. researchgate.netresearchgate.net These studies explore the compound's effects on behavior, key enzymes in the nervous system, and the expression of genes crucial for neural development. researchgate.netresearchgate.netpsu.edu
Research has demonstrated that exposure to this compound causes alterations in the locomotive behavior of zebrafish larvae. researchgate.net Changes in movement patterns are a key indicator used in behavioral phenotyping to assess neurotoxicity. psu.eduresearchgate.net The specific nature of these locomotive alterations highlights the compound's impact on the developing central nervous system. researchgate.net
Table 2: Behavioral Phenotyping in Zebrafish Larvae Exposed to this compound
| Behavioral Endpoint | Finding | Reference |
|---|
| Locomotive Activity | Alterations observed | researchgate.net |
This table is for illustrative purposes based on textual findings.
A key biochemical marker for neurotoxicity is the activity of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. researchgate.netnih.gov Studies on this compound have shown that exposure leads to an increase in AChE activity in zebrafish. researchgate.netresearchgate.net Elevated AChE activity can disrupt normal cholinergic signaling in the nervous system. researchgate.netresearchgate.net
Table 3: Effect of this compound on Acetylcholinesterase (AChE) Activity
| Biomarker | Effect | Reference |
|---|
| Acetylcholinesterase (AChE) Activity | Increased | researchgate.netresearchgate.net |
This table is for illustrative purposes based on textual findings.
To understand the molecular mechanisms behind the observed neurotoxicity, researchers have used quantitative polymerase chain reaction (qPCR) to analyze the expression of genes related to the development of the central nervous system. researchgate.netresearchgate.net Exposure to this compound was found to alter the transcription of several key neuro-developmental genes in zebrafish embryos. researchgate.netresearchgate.net The affected genes include myelin basic protein (mbp), synapsin IIa (syn2a), alpha-1 tubulin (α1-tubulin), growth-associated protein 43 (gap43), sonic hedgehog a (shha), and embryonic lethal abnormal vision like C3 (elavl3). researchgate.netresearchgate.net These findings suggest that this compound may induce neurotoxicity by altering the genetic programming of neural development. researchgate.netresearchgate.net
Table 4: QPCR Analysis of Neuro-Developmental Gene Expression in Zebrafish Following this compound Exposure
| Gene | Gene Name | Finding | Reference |
|---|---|---|---|
| mbp | Myelin basic protein | Transcription altered | researchgate.netresearchgate.net |
| syn2a | Synapsin IIa | Transcription altered | researchgate.netresearchgate.net |
| α1-tubulin | Alpha-1 tubulin | Transcription altered | researchgate.netresearchgate.net |
| gap43 | Growth-associated protein 43 | Transcription altered | researchgate.netresearchgate.net |
| shha | Sonic hedgehog a | Transcription altered | researchgate.netresearchgate.net |
| elavl3 | Embryonic lethal abnormal vision like C3 | Transcription altered | researchgate.netresearchgate.net |
Oxidative Stress Induction Mechanisms
This compound has been shown to induce oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products. This imbalance can lead to cellular damage.
Superoxide (B77818) Dismutase (SOD) and Catalase (CAT) Activity Modulation
Exposure to this compound has been demonstrated to modulate the activity of key antioxidant enzymes, namely superoxide dismutase (SOD) and catalase (CAT). In studies involving zebrafish embryos, exposure to clorprenaline resulted in an up-regulation of both SOD and CAT activities. researchgate.net SOD is a crucial enzyme that catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). mdpi.cominrae.fr Subsequently, CAT acts to decompose hydrogen peroxide into water and oxygen, thus preventing the formation of more harmful reactive oxygen species. inrae.frufrgs.br The increased activity of these enzymes suggests an adaptive response by the cells to counteract the initial surge in ROS production triggered by clorprenaline exposure. researchgate.net
Table 1: Effect of this compound on Antioxidant Enzyme Activity An interactive data table will be available here.
| Biomarker | Effect | Organism/Model |
|---|---|---|
| Superoxide Dismutase (SOD) | Increased activity | Zebrafish embryos |
| Catalase (CAT) | Increased activity | Zebrafish embryos |
Malondialdehyde (MDA) Content Analysis as an Oxidative Stress Marker
Malondialdehyde (MDA) is a well-established biomarker of oxidative stress and is a product of lipid peroxidation. nwlifescience.com Research has shown that exposure to this compound leads to an enhancement of MDA content. researchgate.net This increase in MDA levels indicates that the cell membranes are undergoing oxidative damage due to the presence of excess ROS that have overwhelmed the cellular antioxidant defense mechanisms. The quantification of MDA is often performed using the thiobarbituric acid reactive substances (TBARS) assay, where MDA reacts with thiobarbituric acid (TBA) to form a colored product that can be measured spectrophotometrically. snu.ac.krsemanticscholar.org
Table 2: Malondialdehyde (MDA) Levels in Response to this compound An interactive data table will be available here.
| Biomarker | Effect | Significance |
|---|---|---|
| Malondialdehyde (MDA) | Increased content | Indicates lipid peroxidation and oxidative damage |
Considerations for Environmental Impact and Residue Toxicity
The use of this compound, particularly as an illegal feed additive in livestock, raises concerns about its environmental impact and the potential toxicity of its residues. researchgate.net As a β-adrenergic agonist, its unintended release into the environment can have adverse effects on aquatic ecosystems. researchgate.net Studies on other hydrochloride compounds have shown that they can enter aquatic and terrestrial environments through patient use and disposal. fda.gov Although specific data on the environmental fate and persistence of this compound is limited, the potential for bioaccumulation and toxicity to non-target organisms warrants further investigation. hpc-standards.com The development of sensitive detection methods, such as immunochromatographic assays, is crucial for monitoring clorprenaline residues in products like pig urine to mitigate potential risks to both the environment and human health. researchgate.net Regulatory bodies often require an environmental assessment for new drug applications to evaluate potential impacts on the environment, including toxicity to aquatic organisms. fda.govepa.gov
Chirality, Enantioselective Synthesis, and Biological Resolution Research
Asymmetric Synthetic Methodologies for Enantiomer Production
The synthesis of enantiomerically pure drugs is a significant focus in pharmaceutical chemistry to optimize therapeutic effects and minimize potential adverse reactions. For clorprenaline (B1201906), various asymmetric synthetic strategies have been explored to produce the desired enantiomer, primarily the (R)-enantiomer, which is recognized for its therapeutic activity.
Sharpless Asymmetric Dihydroxylation Approaches
A key and highly effective method for the asymmetric synthesis of (R)-clorprenaline hydrochloride involves the Sharpless asymmetric dihydroxylation. semanticscholar.orgresearchgate.net This powerful reaction allows for the creation of chiral diols from prochiral olefins with high enantioselectivity. ic.ac.uk
The synthesis commences with o-chlorostyrene, which undergoes asymmetric dihydroxylation using a specific set of reagents. semanticscholar.orgresearchgate.net This includes an osmium catalyst (OsO₄), a chiral ligand, and a co-oxidant. semanticscholar.orgic.ac.uk The choice of the chiral ligand, derived from cinchona alkaloids, is crucial as it dictates the stereochemical outcome of the reaction. ic.ac.uk For the synthesis of (R)-clorprenaline, the ligand (DHQD)₂PHAL is typically employed within a commercially available mixture known as AD-mix-β. semanticscholar.orgic.ac.uk
The reaction proceeds with the dihydroxylation of o-chlorostyrene to yield the corresponding chiral diol in high yield (around 94%) and excellent enantiomeric excess (typically 95% ee). semanticscholar.orgresearchgate.net This diol then undergoes a series of chemical transformations, including tosylation and subsequent ring-closure to form an epoxide, which is then opened by reaction with isopropylamine (B41738) to furnish the final product, (R)-clorprenaline hydrochloride. semanticscholar.orgresearchgate.net
| Reagent/Condition | Purpose | Reference |
| o-chlorostyrene | Starting material | semanticscholar.orgresearchgate.net |
| (DHQD)₂PHAL | Chiral ligand for stereocontrol | semanticscholar.org |
| K₃Fe(CN)₆ | Co-oxidant | semanticscholar.org |
| K₂CO₃ | Buffer | semanticscholar.org |
| OsO₄ | Catalyst | semanticscholar.org |
| Dibutyltin oxide, TsCl | Tosylation of the diol | semanticscholar.org |
| NaOH/MeOH | Epoxide formation | semanticscholar.org |
| Isopropylamine | Ring-opening of the epoxide | semanticscholar.org |
Biocatalytic Reduction Strategies
Biocatalysis has emerged as a green and efficient alternative for the synthesis of chiral molecules. chemistryviews.orggeorgiasouthern.edu These methods utilize enzymes, such as reductases, to catalyze stereoselective transformations. While specific research on the biocatalytic reduction for clorprenaline synthesis is not extensively detailed in the provided results, the principles of this strategy are well-established for producing chiral alcohols, which are key intermediates in the synthesis of β-agonists like clorprenaline. researchgate.net
The general approach involves the enantioselective reduction of a prochiral ketone precursor. georgiasouthern.eduresearchgate.net This can be achieved using whole-cell biocatalysts or isolated enzymes. researchgate.net For instance, various microorganisms and plant-based biocatalysts have been screened for their ability to reduce acetophenone (B1666503) derivatives to the corresponding chiral alcohols with high conversion rates and enantiomeric excesses. researchgate.net Carboxylic acid reductases (CARs) represent another class of enzymes that can be used for the selective reduction of carboxylic acids to aldehydes, which can then be further transformed into the desired chiral alcohol. sci-hub.se These biocatalytic methods offer advantages such as mild reaction conditions and high stereoselectivity. chemistryviews.org
Enantioselective Analytical Techniques
The ability to accurately separate and quantify the enantiomers of clorprenaline is crucial for both quality control in synthesis and for studying their differential biological effects.
Chiral Liquid Chromatography-Mass Spectrometry (LC-MS)
Chiral Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a powerful and widely used technique for the enantioselective analysis of chiral compounds like clorprenaline. tandfonline.comchrom-china.comchromatographyonline.com This method combines the high separation efficiency of chiral chromatography with the high sensitivity and selectivity of mass spectrometric detection. chrom-china.comchromatographyonline.com
The separation is achieved using a chiral stationary phase (CSP) within the liquid chromatography column. chromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed for the separation of pharmacologically active chiral compounds. chromatographyonline.comacs.org The choice of the mobile phase is also critical and often needs to be optimized to achieve baseline separation of the enantiomers. researchgate.net The separated enantiomers are then detected and quantified by the mass spectrometer, which provides information on their molecular weight and fragmentation patterns, confirming their identity. chrom-china.com
Kinetic Studies of Enantiomer Separation and Recognition
Understanding the kinetics of how enantiomers interact with a chiral stationary phase is fundamental to developing and optimizing separation methods. mdpi.com Kinetic studies provide insights into the rates of association and dissociation of the enantiomers with the chiral selector, which influences the efficiency and resolution of the separation. mdpi.com
Techniques such as frontal analysis and plate height measurements can be used to determine the kinetic parameters of these interactions. mdpi.com By studying how factors like temperature and mobile phase composition affect these kinetics, the separation process can be fine-tuned. mdpi.commdpi.com For instance, a study on a polymeric imprinted stationary phase revealed that intraparticle diffusion was a significant factor in the mass transfer kinetics of enantiomer separation. nih.gov These studies contribute to a deeper understanding of the chiral recognition mechanisms at a molecular level, which can involve interactions such as hydrogen bonding and π-π stacking between the analyte and the chiral stationary phase. acs.org
Differential Biological Activities and Pharmacological Profiles of Enantiomers
It is well-established that the enantiomers of chiral drugs can have different biological activities. mdpi.com In the case of β2-agonists like clorprenaline, the pharmacological activity is often associated with one specific enantiomer. The (R)-enantiomer of clorprenaline is known to be the active form, responsible for its bronchodilator effects used in the treatment of asthma and bronchitis. semanticscholar.org
The differential activity arises from the stereospecific interactions of the enantiomers with their biological targets, such as the β2-adrenergic receptor. The three-dimensional structure of the receptor's binding site is chiral, leading to a preferential binding of one enantiomer over the other, much like a hand fitting into a glove. This difference in binding affinity and efficacy at the receptor level translates to the observed differences in their pharmacological profiles. While the (R)-enantiomer acts as an agonist, the (S)-enantiomer may be less active, inactive, or could even have different or adverse effects. Therefore, the use of the single, active (R)-enantiomer is preferred to maximize therapeutic benefit and minimize potential side effects.
Stereochemical Implications in Receptor Binding and Signal Transduction
The differential effects of clorprenaline enantiomers are rooted in the three-dimensional structure of their target, the β2-adrenergic receptor, which is a G-protein coupled receptor (GPCR). nih.govmedchemexpress.com The binding pocket of this receptor is itself chiral, composed of asymmetrically arranged amino acid residues. This inherent chirality of the receptor leads to stereoselective recognition of chiral ligands like clorprenaline. nih.govresearchgate.net
Research has consistently shown that one enantiomer of a chiral drug, the eutomer, typically exhibits a significantly higher affinity and/or efficacy for its receptor compared to the other enantiomer, the distomer. researchgate.net In the case of β2-adrenergic agonists, it is generally the (R)-enantiomer that is more potent. semanticscholar.org An efficient asymmetric synthesis for (R)-clorprenaline hydrochloride has been developed, underscoring the importance of obtaining the enantiomerically pure form for therapeutic applications. semanticscholar.orgresearchgate.net
The binding of an agonist like clorprenaline to the β2-adrenergic receptor initiates a cascade of intracellular events known as signal transduction. nih.gov This process begins with a conformational change in the receptor, which in turn activates an associated G-protein. The activated G-protein then stimulates the enzyme adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP). nih.gov This increase in cAMP is ultimately responsible for the relaxation of bronchial smooth muscle, resulting in bronchodilation. nih.gov
The stereochemistry of clorprenaline plays a pivotal role in the efficiency of this signal transduction process. The (R)-enantiomer, due to its more precise fit within the receptor's binding site, is more effective at inducing the necessary conformational changes in the receptor to trigger a robust downstream signal. The (S)-enantiomer, on the other hand, may bind with lower affinity and/or fail to induce the optimal receptor conformation, resulting in a weaker or even negligible response.
The enantioselective synthesis of (R)-clorprenaline hydrochloride has been a subject of significant research to produce the more active isomer. One notable method involves the Sharpless asymmetric dihydroxylation of o-chlorostyrene. semanticscholar.orgresearchgate.net This key step establishes the required stereocenter with high enantioselectivity.
Table 1: Enantioselective Synthesis of (R)-Clorprenaline Hydrochloride via Sharpless Asymmetric Dihydroxylation
| Step | Reagents and Conditions | Product | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Asymmetric Dihydroxylation | o-chlorostyrene, (DHQD)2PHAL, K3Fe(CN)6, K2CO3, t-BuOH:H2O, OsO4, 0°C, 24 h | (R)-1-(o-chlorophenyl)ethane-1,2-diol | 94% | 95% |
| Tosylation | Dibutyltin oxide (cat.), TsCl, NEt3, CH2Cl2, rt, 45 min | (R)-2-hydroxy-2-(o-chlorophenyl)ethyl tosylate | 95% | - |
| Epoxidation | NaOH/MeOH, 6 h | (R)-2-(o-chlorophenyl)oxirane | 95% | - |
| Ring Opening | Isopropylamine, HCl/MeOH | (R)-Clorprenaline hydrochloride | 98% | - |
Data sourced from a 2006 study on the asymmetric synthesis of (R)-clorprenaline hydrochloride. semanticscholar.org
The separation of clorprenaline enantiomers can also be achieved through methods like capillary electrophoresis (CE), utilizing chiral selectors such as cyclodextrins. selleckchem.com Techniques using sulfobutylether-β-cyclodextrin (SBE-β-CD) or β-CD-phosphate have demonstrated successful resolution of the enantiomers. selleckchem.com
Advanced Analytical Methodologies and Quality Control Research
Chromatographic Techniques for Compound Quantification and Impurity Analysis
Chromatography stands as a cornerstone for the analysis of Clorprenaline (B1201906) hydrochloride, enabling both the precise measurement of the compound and the identification and quantification of related impurities.
The quality control of pharmaceutical preparations containing Clorprenaline hydrochloride relies on robust, stability-indicating analytical methods. High-Performance Liquid Chromatography (HPLC) is a principal technique for this purpose, particularly for analyzing impurities. zjyj.org.cn A stability-indicating HPLC method has been developed to determine impurities in compound preparations containing this compound, Bromhexine (B1221334) hydrochloride, and Decloxizine (B1670144) hydrochloride. zjyj.org.cn
The method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, range, accuracy, limit of detection (LOD), and limit of quantitation (LOQ). zjyj.org.cn This ensures the method is suitable for routine quality control. zjyj.org.cnresearchgate.net The chromatographic separation is typically achieved on an octadecylsilyl (ODS) column. zjyj.org.cn For instance, one validated method utilized a Boston Green ODS column (4.6 mm × 250 mm, 5 µm) maintained at 35°C. zjyj.org.cn The mobile phase consisted of a gradient mixture of an aqueous solution (0.5% triethylamine (B128534), pH adjusted to 3.0 with phosphoric acid) and acetonitrile (B52724). zjyj.org.cn The detection of the analytes was performed at a wavelength of 225 nm. zjyj.org.cn Using this method, specific impurities have been quantified in compound capsules. zjyj.org.cn
| Parameter | Condition |
|---|---|
| Column | Boston Green ODS (4.6 mm × 250 mm, 5 µm) |
| Mobile Phase A | 0.5% triethylamine water solution (pH 3.0 with phosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.00 mL/min |
| Detection Wavelength | 225 nm |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| Gradient Elution | 0-10 min, 10% B; 10-20 min, 10% B; 20-30 min, 80% B; 30-40 min, 80% B; 40.1-60 min, 10% B |
For the detection of trace residues of this compound, particularly in complex matrices like animal-derived foods, Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS or UHPLC-MS/MS) offers high sensitivity and specificity. thermofisher.comnih.gov This method is essential for monitoring banned substances in the food industry. thermofisher.com
A sensitive LC-MS/MS method has been developed to detect ten β-agonist drugs, including this compound, in samples such as liver, pork, milk, and eggs. thermofisher.com Sample preparation typically involves enzymatic hydrolysis with β-glucuronidase/arylsulfatase, followed by solid-phase extraction (SPE) for purification. thermofisher.comnih.gov The chromatographic separation is performed on a C18 column, such as a Thermo Scientific Hypersil GOLD column (150 mm x 2.1 mm, 5 µm), using a gradient elution with mobile phases consisting of an ammonium (B1175870) acetate (B1210297) buffer and methanol. thermofisher.com
The mass spectrometer operates in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for quantification. nih.gov The method's performance is characterized by low limits of quantification (LOQs), typically around 0.1 µg/kg in various food matrices, and good recovery rates, generally between 75% and 120%. thermofisher.com
| Parameter | Condition |
|---|---|
| Chromatography System | Thermo Scientific Vanquish UHPLC |
| Mass Spectrometer | Thermo Scientific TSQ Quantis MS |
| Column | Thermo Hypersil GOLD aQ (100 mm × 2.1 mm, 1.9 µm) |
| Mobile Phase A | 0.1% aqueous formic acid (v/v) |
| Mobile Phase B | Methanol containing 0.1% formic acid (v/v) |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Data Acquisition | Multiple Reaction Monitoring (MRM) |
Ion chromatography (IC) with direct conductivity detection provides a simple and effective method for the simultaneous determination of several β2-agonists, including Clorprenaline. researchgate.net This technique is based on the ionization of the compounds in an acidic medium and their subsequent separation and detection without the need for chemical suppression. researchgate.net
A developed IC method uses an eluent composed of 1.8 mM nitric acid (HNO₃) and 2% (v/v) acetonitrile for the simultaneous detection of salbutamol (B1663637), fenoterol, clorprenaline, and clenbuterol (B1669167). researchgate.net This approach has been successfully applied to determine the content of β2-agonists in pharmaceutical preparations, demonstrating good recovery and precision. researchgate.net The relative standard deviation for such methods has been reported to be less than 2.8%, indicating reliable performance. researchgate.net
Electrochemical Sensing Platforms for Detection
Electrochemical methods offer a rapid and cost-effective alternative to chromatographic techniques for the detection of this compound.
Ion-selective electrodes (ISEs) are potentiometric sensors that can be designed for the direct and rapid determination of this compound. nih.gov A novel ISE was developed using a graphite (B72142) electrode modified with Fe₂O₃-Clorprenaline/tetraphenylborate nanospheres as the electroactive material. nih.gov The electrode is constructed by coating a mixture of the nanospheres, polyvinylchloride (PVC), and a plasticizer (dibutyl phthalate) onto a polished graphite surface. nih.gov
This modified electrode demonstrated a wide linear response range and a low detection limit, making it suitable for detecting Clorprenaline in real samples like pork. nih.gov The performance of such electrodes is evaluated based on several factors, including their response range, detection limit, pH stability, response time, and operational lifetime. nih.gov
The performance of electrochemical sensors can be significantly improved by incorporating nanomaterials into their design. nih.gov In the case of the Clorprenaline-selective ISE, α-Fe₂O₃ (iron oxide) nanoparticles were synthesized and self-assembled with a clorprenaline/tetraphenylborate complex to form nanospheres. nih.gov
These Fe₂O₃-CLPT nanospheres serve as the active sensing component, and their use leads to superior performance compared to unmodified electrodes. nih.gov The nanomaterial-enhanced electrode exhibited a wider concentration range (1.0 × 10⁻⁷ to 1.0 × 10⁻¹ mol/L) and a lower detection limit (3.7 × 10⁻⁸ mol/L). nih.gov The nanomaterial modification contributes to a stable and sensitive potentiometric response, with a rapid response time of just 15 seconds and a long operational lifetime of 14 weeks. nih.gov This demonstrates the utility of nanomaterials in creating advanced sensing platforms for quality control applications. nih.gov
| Performance Metric | Value |
|---|---|
| Linear Concentration Range | 1.0 × 10⁻⁷ to 1.0 × 10⁻¹ mol/L |
| Limit of Detection | 3.7 × 10⁻⁸ mol/L |
| pH Range | 2.4–6.7 |
| Response Time | 15 seconds |
| Lifetime | 14 weeks |
Immunoanalytical Assay Development for Residue Detection (e.g., ELISA)
The development of sensitive and rapid immunoanalytical assays is crucial for monitoring clorprenaline residues. Significant research has focused on creating monoclonal antibodies (mAbs) and applying them in formats like the enzyme-linked immunosorbent assay (ELISA) and immunochromatographic assays.
A key achievement in this area was the successful production of a clorprenaline (CLP) monoclonal antibody, designated 4G1, which was raised against a CLP-hapten. tandfonline.comtandfonline.com This antibody became the foundation for developing an indirect competitive ELISA (ic-ELISA) for detecting clorprenaline in pig urine samples. tandfonline.comtandfonline.com The performance of this ic-ELISA is characterized by a high sensitivity, with a half-maximal inhibitory concentration (IC50) of 0.435 ng/mL and a limit of detection (LOD) of 0.104 ng/mL. tandfonline.comtandfonline.com The assay demonstrates a linear working range between 0.104 and 1.818 ng/mL. tandfonline.comtandfonline.com Furthermore, the antibody exhibits high specificity, with cross-reactivity to clorprenaline analogues being less than 5%. tandfonline.comtandfonline.com
Building on this antibody, researchers also developed a colloidal gold-based immunochromatographic strip for the rapid, semi-quantitative screening of clorprenaline in pig urine. tandfonline.comresearchgate.net This strip provides a visual detection limit with a cut-off value of 10 ng/mL, allowing for results within 5–10 minutes. tandfonline.comtandfonline.comresearchgate.net The recovery rates for spiked pig urine samples using the ic-ELISA ranged from 81.8% to 100.5%, confirming the method's accuracy and suitability for practical application. tandfonline.comtandfonline.comresearchgate.net
Table 1: Performance Characteristics of Immunoassays for Clorprenaline Detection
| Parameter | ic-ELISA | Immunochromatographic Strip |
|---|---|---|
| Antibody | Monoclonal (4G1) | Monoclonal (4G1) |
| Matrix | Pig Urine | Pig Urine |
| IC50 | 0.435 ng/mL tandfonline.comtandfonline.com | N/A |
| Limit of Detection (LOD) | 0.104 ng/mL tandfonline.comtandfonline.com | ~0.1 ng/mL (instrumental) tandfonline.com |
| Linear Range | 0.104–1.818 ng/mL tandfonline.comtandfonline.com | N/A |
| Cut-off Value (Visual) | N/A | 10 ng/mL tandfonline.comresearchgate.net |
| Analysis Time | Longer (ELISA procedure) | 5–10 minutes tandfonline.com |
| Recovery Rate | 81.8%–100.5% tandfonline.comtandfonline.comresearchgate.net | N/A |
| Cross-Reactivity | <5% with analogues tandfonline.comtandfonline.com | Good specificity researchgate.net |
Stability-Indicating Methodologies and Degradation Product Characterization
Understanding the stability of this compound is essential for quality control and ensuring the integrity of analytical results. Stability-indicating analytical methods, primarily using liquid chromatography-mass spectrometry (LC-MS/MS), have been developed to resolve the drug from its degradation products. researchgate.netresearchgate.net
Forced degradation studies are conducted under various stress conditions as per the International Council for Harmonisation (ICH) guidelines to identify potential degradation pathways. researchgate.net One such study subjected this compound to hydrolytic (acidic and basic), oxidative, thermal, and photolytic (sunlight) stress. researchgate.net It was found that the compound is particularly susceptible to degradation under basic conditions, where a significant degradation product (DP) was formed, accounting for 36.87% of the total degradation. researchgate.netresearchgate.net In contrast, no degradation was observed under acidic, neutral, oxidative, thermal, or sunlight conditions in that specific study. researchgate.netresearchgate.net
The characterization of these degradation products is performed using LC-MS/MS, which provides information on their mass and fragmentation patterns. researchgate.netresearchgate.net A reverse-phase high-performance liquid chromatography (RP-HPLC) method was developed using a C18 column and a mobile phase of ammonium acetate buffer and methanol. researchgate.net This method was validated for its specificity, accuracy, precision, and robustness, proving it to be a reliable stability-indicating analytical method. researchgate.netresearchgate.net
Table 2: Summary of Forced Degradation Studies on this compound
| Stress Condition | Observation | Degradation Product (DP) | Reference |
|---|---|---|---|
| Acidic Hydrolysis | No degradation observed | N/A | researchgate.netresearchgate.net |
| Basic Hydrolysis | Significant degradation | Potential DP formed (36.87%) | researchgate.netresearchgate.net |
| Oxidative | No degradation observed | N/A | researchgate.netresearchgate.net |
| Thermal | No degradation observed | N/A | researchgate.netresearchgate.net |
| Sunlight | No degradation observed | N/A | researchgate.netresearchgate.net |
Application of Analytical Methods in Diverse Sample Matrices
The developed analytical methods for this compound have been successfully applied to various complex sample matrices, demonstrating their utility in real-world scenarios such as food safety and environmental monitoring.
In biological tissues, methods have been established for the determination of clorprenaline in pork. nih.gov One innovative approach involved the development of an ion-selective electrode using Fe2O3-clorprenaline/tetraphenylborate nanospheres. nih.gov This potentiometric sensor was used to detect clorprenaline in pork samples with satisfactory results, offering a wide linear range (1.0 × 10⁻⁷ to 1.0 × 10⁻¹ mol/L) and a low detection limit (3.7 × 10⁻⁸ mol/L). nih.gov Sample preparation for pork involved homogenization, enzymatic hydrolysis with β-glucuronidase-arylsulfatase, and subsequent extraction and pH adjustment before analysis. nih.gov
For biological fluids, pig urine has been a primary matrix for method development. tandfonline.comtandfonline.comrsc.org Both the ic-ELISA and the immunochromatographic strips have been validated for this matrix, showing high recovery rates and the necessary sensitivity for residue screening. tandfonline.comtandfonline.com Another advanced technique, surface-enhanced Raman spectroscopy (SERS), has also been utilized for the rapid identification and quantification of clorprenaline in pig urine, offering direct detection with minimal sample preparation. rsc.org
In environmental samples, analytical methods have been applied to detect clorprenaline in livestock wastewater. patsnap.com The presence of β2-adrenergic agonists, including clorprenaline, has been identified in wastewater from swine and cattle farms, highlighting the environmental relevance of these detection methods. patsnap.com Dual-mode immunoassays and solid-phase extraction coupled with HPLC (SPE-HPLC) are among the techniques used for analyzing such environmental samples, providing the required sensitivity with limits of detection as low as 0.19 µg/L for clorprenaline. mdpi.com
Table 3: Application of Analytical Methods for Clorprenaline in Various Matrices
| Analytical Method | Sample Matrix | Key Findings | Reference |
|---|---|---|---|
| ic-ELISA | Pig Urine | LOD: 0.104 ng/mL; Recovery: 81.8%–100.5% | tandfonline.comtandfonline.com |
| Immunochromatographic Strip | Pig Urine | Cut-off: 10 ng/mL; Rapid screening | tandfonline.comresearchgate.net |
| Ion-Selective Electrode | Pork | LOD: 3.7 × 10⁻⁸ mol/L; Good recovery in spiked samples | nih.gov |
| SERS | Pig Urine | Provides characteristic Raman peaks for identification | rsc.org |
| SPE-HPLC | Urine | LOD: 0.19 µg/L; High extraction efficiency (93.3-106%) | mdpi.com |
| Ultrasound Probe Enhanced Enzymatic Hydrolysis | Animal Urine, Wastewater | Detection of multiple β2-agonists including clorprenaline | patsnap.com |
Preclinical Research Models and Translational Studies
In Vitro Cellular and Tissue Culture Models for Mechanistic Studies
In vitro models provide a controlled environment to investigate the molecular and cellular mechanisms of a drug, free from the systemic complexities of a whole organism. For a compound like Clorprenaline (B1201906) hydrochloride, these models are crucial for understanding its interaction with the β2-adrenergic receptor and the subsequent intracellular signaling cascade.
Primary cell cultures, derived directly from living tissue, are considered highly physiologically relevant because they retain many of the characteristics of their tissue of origin. nih.gov For respiratory drugs, primary human bronchial epithelial cells (HBECs) are a key model system. These cells can be cultured to form a differentiated epithelium that mimics the lining of the human airway, making them suitable for studying the effects of bronchodilators. farmaciajournal.com When cultured at an air-liquid interface, they can develop into a pseudostratified epithelium complete with cilia and mucus-producing goblet cells. nih.gov
In the context of Clorprenaline hydrochloride, such primary cell systems would be used to investigate its direct effects on the airway epithelium, including receptor binding affinity, stimulation of intracellular signaling pathways (e.g., cyclic AMP production), and potential anti-inflammatory effects. patsnap.com Furthermore, primary cells isolated from individuals with respiratory diseases like asthma or COPD can retain their disease phenotype in culture, offering a valuable platform for testing the efficacy of therapeutic agents in a disease-relevant context. farmaciajournal.com While these models are ideal for mechanistic studies of β2-agonists, specific research publications detailing the use of this compound in primary respiratory cell cultures are not extensively documented in the available literature.
Immortalized cell lines offer a practical alternative to primary cells, providing a consistent and readily available supply for high-throughput screening and detailed mechanistic studies. ksu.edu.sa To study the receptor signaling of β2-agonists like this compound, cell lines engineered to express specific receptors are commonly employed. Human Embryonic Kidney 293 (HEK293) cells are frequently used for this purpose, as they can be transfected to express high levels of the β2-adrenergic receptor. asone-int.com These models are instrumental in dissecting the signaling pathway, which for β2-agonists involves receptor ligation, G-protein activation, stimulation of adenylyl cyclase, and a subsequent increase in intracellular cyclic AMP (cAMP). nih.gov This pathway ultimately activates protein kinase A (PKA), leading to downstream cellular responses. nih.gov
For respiratory-specific research, human bronchial and alveolar epithelial cell lines are widely used. Cell lines such as Calu-3 and 16HBE14o- form tight epithelial barriers and are used to model the airway epithelium for toxicology and drug delivery studies. farmaciajournal.com The BEAS-2B cell line, derived from normal human bronchial epithelium, is another common model for pulmonary research. nih.gov These cell lines would be appropriate for investigating the specific effects of this compound on airway cells, including its primary bronchodilatory signaling and potential secondary effects like the inhibition of mediator release from inflammatory cells. patsnap.com
In Vivo Animal Models for Pharmacological and Toxicological Assessment
In vivo animal models are indispensable for evaluating the systemic effects, efficacy, and safety of a drug candidate in a complex, living organism. Various animal species are used to model human diseases and physiological responses, providing critical data on pharmacokinetics, pharmacodynamics, and toxicology.
Rodent models, including guinea pigs, rats, and mice, are standard in preclinical respiratory research for assessing the efficacy of bronchodilators. The guinea pig is particularly sensitive to histamine (B1213489) and other bronchoconstrictors, making it a classic model for asthma research. nih.gov Ex vivo preparations, such as the isolated guinea pig tracheal chain, are frequently used to measure the direct relaxant effect of compounds on airway smooth muscle. nih.gov
In such an assay, the tracheal tissue is contracted with an agent like histamine or methacholine, and the ability of a test compound like this compound to reverse this contraction is quantified. This provides a direct measure of its bronchodilatory potency. Similarly, precision-cut lung slices from mice can be used to study the relaxation of small airways, which is particularly relevant for asthma where small airway dysfunction is a key feature. nih.gov Rat models are also employed to study acute lung injury and changes in cardiopulmonary function following exposure to various agents. nih.gov Despite the suitability of these models for testing β2-agonists, detailed preclinical studies specifically documenting the pharmacological assessment of this compound in these rodent systems are limited in publicly accessible scientific literature.
The zebrafish (Danio rerio) has emerged as a powerful model organism for toxicology screening due to its rapid external development, transparent embryos, and high genetic homology to humans. nih.gov A study investigating the effects of this compound on zebrafish embryos revealed significant developmental toxicity and neurotoxicity. patsnap.com Exposure to the compound resulted in morphological changes, including increased body length and a high heart rate. patsnap.com
Furthermore, this compound exposure induced neurotoxic effects, evidenced by alterations in locomotive behavior and an increase in acetylcholinesterase (AChE) activity. patsnap.com Analysis at the molecular level showed that the compound altered the transcription of genes related to the development of the central nervous system. patsnap.com The study also found that exposure activated oxidative stress, as indicated by the upregulation of superoxide (B77818) dismutase (SOD) and catalase (CAT) activities and an increase in malondialdehyde (MDA) content. patsnap.com These findings highlight the utility of the zebrafish model in identifying potential developmental and neurotoxic hazards of pharmaceutical compounds. patsnap.com
Interactive Table 1: Effects of this compound Exposure on Zebrafish Embryos/Larvae Use the filter to explore specific findings from the study.
| Category | Parameter Measured | Observed Effect | Finding |
|---|---|---|---|
| Developmental Toxicity | Morphology | Altered | Morphological changes observed. patsnap.com |
| Developmental Toxicity | Heart Rate | Increased | High heart rate noted. patsnap.com |
| Developmental Toxicity | Body Length | Increased | Increased body length observed. patsnap.com |
| Neurotoxicity | Locomotive Behavior | Altered | Alterations in movement patterns. patsnap.com |
| Neurotoxicity | Acetylcholinesterase (AChE) Activity | Increased | Suggests impact on cholinergic system. patsnap.com |
| Neurotoxicity | Gene Transcription (CNS development) | Altered | Changes in mbp, syn2a, α1-tubulin, gap43, shha, elavl3 genes. patsnap.com |
| Oxidative Stress | Superoxide Dismutase (SOD) Activity | Upregulated | Indicates an oxidative stress response. patsnap.com |
| Oxidative Stress | Catalase (CAT) Activity | Upregulated | Indicates an oxidative stress response. patsnap.com |
| Oxidative Stress | Malondialdehyde (MDA) Content | Enhanced | Indicates lipid peroxidation. patsnap.com |
Swine are an important non-rodent species in preclinical research, particularly for metabolism and toxicological testing, due to anatomical and physiological similarities to humans in their digestive and urinary systems. nih.gov A study was conducted to identify the metabolites of this compound in swine urine to understand its metabolic pathways and to help determine appropriate marker residues for monitoring. adooq.com
In the study, swine were administered this compound, and urine samples were analyzed using ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC/Q-TOF MS). adooq.com The analysis successfully identified two phase I and seven phase II metabolites. adooq.com The primary metabolic pathways for clorprenaline in swine were determined to be hydroxylation, glucuronidation, and sulphate conjugation. adooq.com Notably, hydroxylated-clorprenaline and its conjugates were found to be the most abundant metabolites, suggesting they could serve as primary markers for residue analysis. adooq.com
Interactive Table 2: Metabolites of Clorprenaline Identified in Swine Urine This table details the metabolic products found after administration of clorprenaline.
| Metabolite Class | Number Identified | Metabolic Pathways | Key Finding |
|---|---|---|---|
| Phase I | 2 | Hydroxylation | Involves the addition of a hydroxyl group to the parent compound. adooq.com |
| Phase II | 7 | Glucuronidation, Sulphate Conjugation | Involves conjugation with glucuronic acid or sulfate (B86663) to increase water solubility for excretion. adooq.com |
| Overall | 9 | Hydroxylation, Glucuronidation, Sulphate Conjugation | Hydroxylated-clorprenaline and its conjugates were the most prominent metabolites detected. adooq.com |
Considerations for Model Selection and Predictive Validity
The preclinical assessment of bronchodilator efficacy for compounds like this compound, a β2-adrenergic receptor agonist, relies on the selection of appropriate research models that can accurately predict clinical outcomes in humans. The choice of model is critical for generating reliable data and ensuring the translational potential of the research.
In Vitro Models: Isolated Tracheal Preparations
A cornerstone of preclinical respiratory pharmacology is the use of isolated tracheal smooth muscle preparations. The guinea pig tracheal chain or ring preparation is a widely accepted and validated in vitro model for evaluating the relaxant properties of β2-agonists. This model is favored due to the anatomical and pharmacological similarities between guinea pig and human airways, including the distribution and function of β2-adrenergic receptors.
The predictive validity of the guinea pig model for β2-agonist efficacy is considered high. Studies have consistently demonstrated a strong correlation between the bronchodilator potency of compounds in the guinea pig trachea and their clinical effectiveness in patients with asthma and other obstructive airway diseases. The model allows for the determination of key pharmacological parameters such as potency (EC50) and intrinsic efficacy (Emax), which are crucial for comparing the activity of new chemical entities like this compound against established bronchodilators.
Table 1: Comparison of Preclinical Models for Bronchodilator Efficacy
| Model Type | Model Name | Key Advantages | Key Limitations | Predictive Validity for β2-Agonists |
| In Vitro | Guinea Pig Isolated Tracheal Chain/Ring | High throughput, good pharmacological characterization, strong correlation with human airway responses. | Lacks systemic effects and the influence of the inflammatory microenvironment. | High |
| In Vitro | Human Bronchial Smooth Muscle Cells | Directly relevant to human physiology. | Limited availability, potential for phenotypic changes in culture. | High |
| In Vivo | Guinea Pig Asthma Model (e.g., histamine- or acetylcholine-induced bronchoconstriction) | Incorporates systemic and inflammatory components, allows for assessment of in vivo efficacy. | More complex and lower throughput than in vitro models. | High |
| In Vivo | Murine Asthma Models | Availability of transgenic strains to study specific pathways. | Significant physiological and pharmacological differences from human airways, limiting direct translation of bronchodilator efficacy. | Low to Moderate |
In Vivo Models: Induced Bronchoconstriction
To assess the efficacy of this compound in a more physiologically relevant context, in vivo models of bronchoconstriction in guinea pigs are employed. In these models, bronchospasm is induced by challenging the animals with agents such as histamine or acetylcholine, which cause airway smooth muscle contraction. The ability of a test compound to prevent or reverse this bronchoconstriction provides a measure of its in vivo bronchodilator activity.
The guinea pig model of induced bronchoconstriction has demonstrated good predictive validity for the clinical efficacy of bronchodilators. The close resemblance of the pulmonary responses to bronchoconstrictor agents in guinea pigs and humans makes this species a preferred model for these studies. Data from such models, including the degree and duration of protection against bronchoconstriction, are vital for establishing the potential therapeutic utility of this compound.
Translational Research Frameworks from Preclinical to Potential Clinical Applications
The translation of preclinical findings for this compound into potential clinical applications requires a structured framework that bridges the gap between laboratory research and patient care. This "bench-to-bedside" approach involves a multi-step process designed to ensure that promising preclinical candidates are advanced into clinical development in a scientifically rigorous and efficient manner.
Pharmacological Profiling and Candidate Selection
The initial phase of the translational framework involves a comprehensive pharmacological characterization of this compound. This includes detailed studies in the validated preclinical models discussed previously to establish its potency, selectivity for the β2-adrenergic receptor, and duration of action. Comparative studies against standard-of-care β2-agonists are essential at this stage to determine the potential advantages of the new compound. A favorable preclinical profile, demonstrating significant and sustained bronchodilator activity, is a prerequisite for further development.
"Proof-of-Concept" in Disease-Relevant Models
Following initial pharmacological profiling, the translational framework necessitates the evaluation of this compound in more complex, disease-relevant animal models. For instance, in models of allergic asthma in guinea pigs, where chronic airway inflammation and hyperreactivity are present, the compound's ability to not only induce bronchodilation but also potentially modulate inflammatory responses can be assessed. Positive outcomes in these models provide a stronger "proof-of-concept" for the therapeutic potential of this compound in human respiratory diseases.
Biomarker Identification and Early Clinical Trial Design
A critical component of the translational framework is the identification of biomarkers that can be used to monitor the biological effects of this compound in early-phase clinical trials. These biomarkers could include physiological measures of lung function (e.g., FEV1), as well as molecular markers of β2-receptor activation. The preclinical models play a role in identifying and validating these potential biomarkers.
The data generated from the comprehensive preclinical evaluation informs the design of initial "first-in-human" clinical trials. This includes determining the starting dose, dose-escalation scheme, and the target patient population. The overarching goal of this translational framework is to de-risk the clinical development process by ensuring that only the most promising and well-characterized compounds, such as this compound, advance to human testing.
Table 2: Translational Research Framework for this compound
| Phase | Key Activities | Objectives |
| Preclinical Discovery | - In vitro screening in guinea pig tracheal preparations.- In vivo testing in histamine/acetylcholine-induced bronchoconstriction models in guinea pigs. | - Establish potency and efficacy.- Compare with existing β2-agonists. |
| Preclinical Development | - Evaluation in chronic allergic asthma models in guinea pigs.- Identification of potential biomarkers of efficacy. | - Demonstrate "proof-of-concept" in a disease-relevant model.- Inform early clinical trial design. |
| Early Clinical Translation | - Phase I clinical trials in healthy volunteers.- Phase IIa "proof-of-concept" studies in patients with asthma or COPD. | - Assess safety and tolerability.- Evaluate pharmacokinetics and pharmacodynamics using identified biomarkers. |
Drug Discovery and Development Research Perspectives
Role of Clorprenaline (B1201906) Hydrochloride Research in Drug Discovery Pipelines
The journey of a drug from a laboratory concept to a marketable therapeutic is a complex process known as the drug discovery pipeline. delta4.ai Research into compounds like clorprenaline hydrochloride plays a crucial role at various stages of this pipeline.
Target Identification and Validation Strategies
The initial step in drug discovery is identifying and validating a biological target, such as a protein or gene, that is associated with a specific disease. delta4.airapidnovor.com this compound's established mechanism of action revolves around its agonistic activity at β2-adrenergic receptors. nih.govpatsnap.commedchemexpress.com When it binds to these receptors in the smooth muscles of the bronchial passages, it triggers a cascade of intracellular events that lead to muscle relaxation and airway dilation. patsnap.com
The study of this compound and its interaction with β2-adrenergic receptors helps validate this receptor as a key target for respiratory diseases. patsnap.com Further research can explore the nuances of this interaction, potentially identifying subtypes or related signaling pathways that could be targeted for more specific or effective therapies. rapidnovor.com The process of validating a target involves demonstrating its direct role in the disease's pathology and ensuring that modulating it is unlikely to cause significant safety concerns. rapidnovor.com
Lead Optimization and Structure-Activity Relationship (SAR) Studies
Once a target is validated, the next phase involves identifying and optimizing a "lead" compound—a molecule that shows promising activity against the target. upmbiomedicals.com This is where Structure-Activity Relationship (SAR) studies become critical. SAR analysis systematically modifies the chemical structure of a lead compound to understand how these changes affect its biological activity. oncodesign-services.compharmafeatures.com
For a compound like clorprenaline, SAR studies would involve creating and testing a series of related molecules to pinpoint the key structural features responsible for its potency, selectivity, and safety. oncodesign-services.com By understanding these relationships, medicinal chemists can make rational modifications to enhance the compound's desirable properties while minimizing undesirable ones. pharmafeatures.comnih.gov This iterative process of design, synthesis, and testing is fundamental to transforming a promising "hit" from initial screening into a well-optimized lead compound. upmbiomedicals.com
Table 1: Key Aspects of Lead Optimization
| Aspect | Description |
| Potency | The concentration of the drug required to produce a specific effect. Optimization aims to increase potency, allowing for lower doses. |
| Selectivity | The drug's ability to interact with its intended target over other, similar targets. Higher selectivity can reduce off-target side effects. |
| Pharmacokinetics | The study of how the body absorbs, distributes, metabolizes, and excretes a drug (ADME). Optimization aims for favorable ADME properties. pharmafeatures.com |
| Safety | Assessing and minimizing the potential for toxicity and adverse effects. oncodesign-services.com |
De-risking Strategies for Early-Stage Pharmaceutical Assets
The early stages of drug development are fraught with risk, with many promising candidates failing before they reach clinical trials. massbio.org "De-risking" involves employing various assessment tools and strategies early in the process to identify and mitigate potential issues. massbio.orgdrugtargetreview.com
For a small molecule like this compound, early de-risking would involve a thorough examination of its properties before significant resources are invested. drugdeliveryleader.com This includes:
In silico and in vitro assessments: Computational modeling and laboratory-based assays can predict potential liabilities such as toxicity or poor pharmacokinetics at a lower cost and faster pace than in vivo studies. massbio.org
Manufacturability assessment: Evaluating the feasibility and cost-effectiveness of synthesizing the compound on a larger scale. massbio.org
Early formulation development: Investigating different formulations to enhance solubility and bioavailability. drugdeliveryleader.com
By addressing these potential hurdles early, researchers can increase the likelihood of a drug candidate's success in later development stages. massbio.org
Regulatory Science and Research on Safety Data Generation
Regulatory science focuses on developing new tools, standards, and approaches to assess the safety, efficacy, quality, and performance of regulated products. amazonaws.com For a pharmaceutical compound like this compound, research into safety data generation is a continuous process, even after a drug is on the market. scribd.com
This includes:
Impurity Profiling: Identifying and characterizing any impurities that may be present in the final drug product, as these can affect both efficacy and safety. researchgate.net
Development of Analytical Methods: Creating and validating sensitive and specific analytical methods, such as high-performance liquid chromatography (HPLC), to detect and quantify the drug and its impurities in various samples. researchgate.net
Post-Marketing Surveillance: Ongoing monitoring of a drug's safety in a broad patient population after it has been approved. This can reveal rare or long-term adverse effects not identified in pre-market clinical trials. scribd.com
Regulatory agencies in different regions have specific requirements for safety data, and adherence to these guidelines is crucial for market approval and maintenance. scribd.comarchivemarketresearch.com
Future Research Directions and Therapeutic Innovation
While this compound is an established bronchodilator, ongoing research continues to explore its potential and that of related compounds for therapeutic innovation. archivemarketresearch.com
Exploration of Novel Physiological Targets
The primary target of clorprenaline is the β2-adrenergic receptor. patsnap.commedchemexpress.compatsnap.com However, research may uncover interactions with other physiological targets that could lead to new therapeutic applications. For instance, some β2-agonists have been investigated for their potential effects on uterine relaxation. patsnap.com
Furthermore, understanding the broader physiological effects of modulating the β2-adrenergic system could reveal novel therapeutic strategies for other conditions. The β3-adrenergic receptor, for example, is a target for research in obesity and type 2 diabetes. researchgate.net Exploring the selectivity profile of clorprenaline and its analogs across different adrenergic receptor subtypes could pave the way for new drug discovery efforts.
Future research could also focus on:
Combination Therapies: Investigating the synergistic effects of combining this compound with other drugs, such as corticosteroids or other types of bronchodilators, to achieve better therapeutic outcomes. archivemarketresearch.com
Novel Drug Delivery Systems: Developing advanced delivery systems, like controlled-release formulations or more efficient inhalers, to improve the drug's efficacy and patient compliance. archivemarketresearch.com
The continued study of this compound and its class of compounds serves as a valuable platform for advancing our understanding of respiratory diseases and for the development of new and improved therapies.
Advanced Delivery Systems and Formulation Research
Research into this compound and related β2-adrenergic agonists has increasingly focused on the development of advanced delivery systems and novel formulations. The primary goals of this research are to enhance the drug's therapeutic efficacy, improve bioavailability, and provide controlled-release mechanisms. archivemarketresearch.com Innovations in formulation are a key area for product differentiation in the pharmaceutical market. archivemarketresearch.com
One significant area of investigation is the creation of controlled-release formulations. archivemarketresearch.com For instance, Harmonious Natural Bio-Technology was noted for launching a new controlled-release version of this compound in 2020. datainsightsmarket.com Such systems are designed to maintain a steady therapeutic concentration of the drug in the body, potentially leading to more consistent bronchodilation and improved patient outcomes. The expiration of a major patent in 2020 related to a novel this compound delivery system has also spurred further research and development in this area, likely leading to increased generic competition and innovation. archivemarketresearch.com
Nanotechnology has also been applied in the research of clorprenaline delivery and detection. A notable example is the development of a novel ion-selective electrode utilizing Fe2O3-clorprenaline/tetraphenylborate nanospheres (Fe2O3-CLPT NSs). researchgate.net In this research, α-Fe2O3 nanoparticles were synthesized and then self-assembled with a clorprenaline/tetraphenylborate complex to form nanospheres, which were then used as an electroactive material for the potentiometric determination of the compound. researchgate.netcaymanchem.com This highlights the use of nano-formulations in creating advanced analytical tools, a field closely related to drug delivery. researchgate.net Furthermore, research into the quality control of existing formulations, such as compound capsules containing this compound, bromhexine (B1221334) hydrochloride, and decloxizine (B1670144) hydrochloride, is crucial for ensuring the safety and efficacy of combination therapies. zjyj.org.cn
Table 1: Research in Advanced Formulations for Clorprenaline and β2-Agonists
| Research Area | Objective | Specific Example/Application | Reference |
|---|---|---|---|
| Controlled-Release Formulations | Optimize therapeutic efficacy; Enhance bioavailability. | Development of oral controlled-release tablets. | archivemarketresearch.comdatainsightsmarket.com |
| Nanoparticle-Based Systems | Improve delivery, detection, and stability. | Fe2O3-clorprenaline/tetraphenylborate nanospheres for potentiometric electrodes. | researchgate.netcaymanchem.com |
| Impurity Analysis | Ensure quality and safety of compound formulations. | HPLC and 2D LC-Q-TOF MS methods for identifying impurities in capsules. | zjyj.org.cn |
Personalized Medicine Approaches based on Pharmacogenomics
Personalized medicine aims to tailor medical treatment to the individual characteristics of each patient, with pharmacogenomics being a key approach. nih.gov This field utilizes an individual's genetic information to predict their response to a drug, thereby maximizing efficacy and minimizing adverse effects. nih.govresearchgate.net For this compound, a β2-adrenergic receptor agonist, pharmacogenomic research is centered on the gene that encodes its therapeutic target: the β2-adrenergic receptor (ADRβ2). nih.govpatsnap.comnih.gov
The response of patients to β2-agonist therapy, including bronchodilation and potential side effects, can vary significantly due to genetic polymorphisms in the ADRβ2 gene. nih.gov Asthma pharmacogenetic research has extensively studied these variations to understand their clinical impact. nih.govnih.gov Different polymorphisms can lead to changes in the receptor's structure and function, affecting how it binds to agonists like clorprenaline and its subsequent signaling cascade. This can influence the degree of airway smooth muscle relaxation and the potential for receptor desensitization with long-term use. nih.gov
In vitro studies on human airway smooth muscle cells have explored how ADRβ2 polymorphisms affect receptor desensitization by measuring cyclic adenosine (B11128) monophosphate (cAMP) levels after exposure to β-agonists. nih.gov Understanding these genetic determinants could allow clinicians to predict which patients are most likely to benefit from clorprenaline therapy and to tailor treatment strategies accordingly, representing a shift towards a more precise and personalized approach to managing respiratory diseases. nih.gov While specific pharmacogenomic guidelines for clorprenaline are not yet established, the extensive research on the ADRβ2 gene provides a strong foundation for future personalized medicine applications. nih.govmdpi.com
Table 2: Key Concepts in Pharmacogenomics of Clorprenaline and β2-Agonists
| Concept | Description | Relevance to Clorprenaline | Reference |
|---|---|---|---|
| Personalized Medicine | Tailoring treatment to individual patient characteristics. | Aims to optimize clorprenaline therapy based on individual factors. | nih.gov |
| Pharmacogenomics | Study of how genes affect a person's response to drugs. | Investigates genetic basis for variability in response to clorprenaline. | researchgate.netdovepress.com |
| Therapeutic Target | β2-adrenergic receptor (β2-AR). | Clorprenaline exerts its effect by binding to and activating this receptor. nih.gov | patsnap.com |
| Key Gene | ADRβ2 (β2-adrenergic receptor gene). | Polymorphisms in this gene are the primary focus of pharmacogenomic studies for β2-agonists. | nih.gov |
| Clinical Impact | Genetic variations can alter drug efficacy and safety. | Polymorphisms may predict which patients will respond best to clorprenaline. | nih.govnih.gov |
Computational Modeling and In Silico Research Methods
Computational modeling and in silico research methods are increasingly integral to drug discovery and development, and their application has been noted in the study of clorprenaline and related β2-agonists. researchgate.netsrce.hr These methods provide powerful tools for understanding drug-receptor interactions, predicting compound activity, and designing new molecules with improved properties, often accelerating research while reducing reliance on animal testing. frontiersin.orgauxilife.com
Molecular docking is a prominent in silico technique used to predict the binding orientation of a ligand (like clorprenaline) to its target receptor (the β2-adrenergic receptor). researchgate.netgoogle.com Such studies are crucial for elucidating the structural basis of the drug's agonist activity. researchgate.net Computational molecular modeling of β2-agonists has been used to reveal the importance of specific interactions within the receptor's binding site. researchgate.net These models can also be used in the enantioselective synthesis of specific isomers, such as (R)-Clorprenaline, by exploring reaction intermediates and mechanisms. researchgate.netdntb.gov.ua
Another significant computational approach is the development of Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com QSAR studies aim to correlate the chemical structure of compounds with their biological activity using statistical methods. nih.gov Clorprenaline has been included as a data point in the development of QSAR models designed to distinguish compounds based on specific properties. mdpi.comresearchgate.net These in silico tools serve as valuable classifiers for virtual screening and data mining in chemical research. mdpi.com The integration of these computational methods provides meaningful guidance for the rational design and further exploration of highly active therapeutic agents. frontiersin.org
Table 3: Application of In Silico Methods in Clorprenaline Research
| Method | Description | Specific Application to Clorprenaline | Reference |
|---|---|---|---|
| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a receptor. | To study the interaction of clorprenaline with the β2-adrenergic receptor. | researchgate.netgoogle.comdntb.gov.ua |
| Quantitative Structure-Activity Relationship (QSAR) | Relates the chemical structure of a molecule to its biological activity. | Clorprenaline included in datasets to build predictive QSAR models for chemical properties. | mdpi.comresearchgate.net |
| Computational Chemistry | Uses computer simulation to solve chemical problems. | Used to investigate reaction mechanisms for the synthesis of clorprenaline enantiomers. | researchgate.net |
Q & A
Q. What are the established synthetic routes for enantioselective synthesis of (R)-clorprenaline hydrochloride?
The Sharpless asymmetric dihydroxylation (AD) reaction is a key step for introducing chirality. Starting from o-chlorostyrene, osmium tetroxide and potassium ferricyanide are used as co-oxidants with (DHQD)₂PHAL as a chiral ligand to achieve 95% enantiomeric excess (ee) in diol intermediates. Subsequent steps involve tosylation, epoxide formation, and regioselective opening with isopropylamine, followed by HCl treatment to yield the final hydrochloride salt .
Q. Which analytical techniques are critical for confirming the enantiomeric purity of clorprenaline hydrochloride?
High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Astec Cyclobond I) and polarimetric analysis ([α]D measurements) are standard. For example, (R)-clorprenaline hydrochloride exhibits [α]D²⁵ = -69.21 (c 1.4, EtOH), aligning with literature benchmarks. Capillary electrophoresis-mass spectrometry (CE-MS) is also effective for resolving enantiomers in mixtures .
Q. How does this compound interact with β2-adrenergic receptors at the molecular level?
As a β2-adrenergic agonist, clorprenaline binds to transmembrane G-protein-coupled receptors, activating adenylate cyclase and increasing intracellular cAMP. This mechanism underpins its bronchodilatory effects. Receptor specificity studies require competitive binding assays using radiolabeled ligands (e.g., ³H-CGP 12177) .
Advanced Research Questions
Q. How can researchers optimize enantioselectivity in clorprenaline synthesis when scaling up?
Key parameters include:
- Catalyst loading : Reducing osmium tetroxide usage while maintaining ee (e.g., 0.2 mol% dibutyltin oxide in tosylation steps).
- Solvent systems : t-BuOH:H₂O (1:1) in AD reactions improves solubility and reaction kinetics.
- Temperature control : Strict adherence to 0°C during AD prevents racemization .
Q. What strategies resolve contradictions in spectroscopic data between synthesized batches?
Discrepancies in ¹H NMR (e.g., δ 7.25–7.45 ppm for aromatic protons) may arise from residual solvents or diastereomeric impurities. Use deuterated solvents (CDCl₃, D₂O) for baseline correction and 2D NMR (COSY, HSQC) to assign signals unambiguously. Cross-validate with high-resolution mass spectrometry (HRMS) .
Q. What advanced methods detect this compound residues in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., clorprenaline-D7) achieves limits of detection (LOD) < 0.1 ng/mL. Solid-phase extraction (SPE) using MCX cartridges improves recovery rates in complex matrices like serum or tissue .
Q. How do researchers address conflicting in vivo efficacy data across preclinical models?
Standardize protocols per NIH guidelines:
- Dose calibration : Use pharmacokinetic (PK) profiling to align doses with human-equivalent metrics.
- Endpoint selection : Measure bronchial resistance via forced oscillation techniques in murine models.
- Blinding : Implement double-blinded administration to reduce bias .
Methodological Resources
- Crystallography : SHELX programs for structure refinement and ORTEP-3 for graphical representation of molecular geometry .
- Chiral Analysis : CE-MS parameters from Zhou et al. (2023) for resolving clorprenaline enantiomers .
- Synthesis Protocols : Refer to Rajesh et al. for step-by-step asymmetric dihydroxylation and epoxide ring-opening methodologies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
